1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
Description
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
1-amino-4-chloro-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-8-3-1-2-7-6(8)4-5-10(7,12)9(13)14/h1-3H,4-5,12H2,(H,13,14) |
InChI Key |
MTLAZKPEIYMLMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C(=CC=C2)Cl)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis Protocol
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Starting material preparation | 2-Amino-2,3-dihydro-1H-indene derivative | Amino-indene core | Commercially available or synthesized |
| 2 | Chlorination | Chlorinating agents (e.g., N-chlorosuccinimide, Cl2) under controlled temperature | 4-Chloro substitution on indene ring | Regioselectivity critical |
| 3 | Carboxylation | Carbon dioxide under basic conditions or via carboxylation reagents | Introduction of carboxylic acid group | Maintains acid functionality |
| 4 | Amination (if needed) | Reductive amination or nucleophilic substitution | Installation or retention of amino group | Requires protection/deprotection steps |
| 5 | Purification | Silica gel chromatography, recrystallization | Pure 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid | High purity essential for bioactivity |
Representative Reaction Conditions
- Chlorination: Typically performed at low temperatures (0 to 25 °C) to avoid over-chlorination or side reactions. Solvents such as dichloromethane or chloroform are preferred.
- Carboxylation: Often conducted under CO2 atmosphere with bases like potassium tert-butoxide to facilitate nucleophilic attack on electrophilic centers.
- Amination: Reductive amination may use sodium cyanoborohydride or catalytic hydrogenation to introduce the amino group without affecting other functionalities.
Example Synthetic Route from Literature
A reported synthesis involves reacting 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives with substituted anilines in dry tetrahydrofuran (THF) at low temperatures (-20 °C), using potassium tert-butoxide as a base. The reaction mixture is stirred overnight at room temperature, followed by extraction and purification to yield the target compound.
Research Findings and Optimization
- Yield and Purity: Multi-step synthesis yields typically range from 60% to 85%, depending on the efficiency of each step and purification methods.
- Stereochemistry: The compound is often synthesized as a racemate; however, chiral catalysts and asymmetric synthesis methods have been explored to obtain enantiomerically enriched products when required.
- Scale-up Potential: Continuous flow synthesis has been demonstrated to improve reaction control, reduce reaction times, and increase throughput, making industrial-scale production feasible.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Starting material | 2-Amino-2,3-dihydro-1H-indene derivative | Determines initial functional groups |
| Chlorination agent | N-chlorosuccinimide, Cl2 | Selectivity for 4-position substitution |
| Reaction temperature | 0–25 °C | Controls regioselectivity and side reactions |
| Base for carboxylation | Potassium tert-butoxide | Facilitates CO2 fixation |
| Solvent | THF, dichloromethane | Solubility and reaction medium |
| Purification method | Silica gel chromatography, recrystallization | Ensures high purity for biological use |
| Yield | 60–85% | Efficiency of multi-step synthesis |
Chemical Reactions Analysis
1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid has been identified as a selective inhibitor of DDR1, a receptor involved in cellular signaling related to fibrosis and cancer progression. The inhibition of DDR1 may lead to therapeutic strategies for diseases such as pancreatic cancer and other fibrotic conditions. Research indicates that this compound effectively binds to the kinase domain of DDR1, inhibiting its activity and subsequent signaling pathways associated with collagen-induced epithelial–mesenchymal transition.
Cancer Treatment
The ability of 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid to inhibit DDR1 suggests its potential in developing therapies for various cancers, particularly those characterized by excessive fibrosis, such as pancreatic cancer. The modulation of DDR1 activity can influence tumor progression and metastasis, making this compound a candidate for further investigation in oncological studies.
Anti-inflammatory Activity
Derivatives of this compound have shown promise in anti-inflammatory activities. This characteristic can be crucial for developing treatments for inflammatory diseases where DDR1 plays a role in mediating inflammation.
Asymmetric Synthesis
Due to its unique structure, 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid can serve as a chiral auxiliary in asymmetric synthesis. This application is significant in the pharmaceutical industry, where the synthesis of enantiomerically pure compounds is often required .
Case Study 1: Inhibition of DDR1
Research conducted on the binding affinity of 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid to DDR1 has demonstrated its effectiveness in inhibiting receptor activity. In vitro studies revealed that this compound significantly reduced DDR1-mediated signaling pathways associated with fibrosis.
Case Study 2: Synthesis and Derivatives
A study focusing on the synthesis of derivatives from 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid highlighted its versatility in generating compounds with varied biological activities. The derivatives were tested for anti-inflammatory properties, showcasing enhanced efficacy compared to the parent compound .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of compounds related to 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | Lacks amino group | Exhibits anti-inflammatory activity |
| 5-Amino-2,3-dihydro-1H-indene-2-carboxylic acid | Different amino placement | Shows potential neuroprotective effects |
| 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | Chlorine at position 6 | Displays distinct pharmacological profiles |
| 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | Methoxy group instead of chloro | Known for enhanced solubility and bioactivity |
Mechanism of Action
The mechanism of action of 1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below summarizes key analogs and their properties:
*Note: Molecular weight calculated based on fluoro analog () adjusted for Cl substitution.
Key Comparative Insights
Substituent Position and Reactivity :
- Chloro at C4 (target compound) vs. C6 (): Position affects electronic distribution. C4 substitution likely reduces ring strain compared to C6 due to bicyclic geometry.
- Methoxy at C4 () introduces electron-donating effects, contrasting with chloro’s electron-withdrawing nature. This impacts acidity (pKa) of the carboxylic acid group .
Biological Activity: The amino-carboxylic acid motif in is critical for binding to enzymes like oxazolidinedione targets. Chloro substitution may enhance binding affinity via hydrophobic interactions .
Physicochemical Properties :
- Solubility : Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility than esters (). Chloro substitution reduces solubility compared to fluoro analogs .
- Stability : Chloro substituents enhance thermal and oxidative stability compared to methoxy or unsubstituted analogs .
Synthetic Routes: Tosyl cyanide-mediated cyanation () and HCl hydrolysis () are common methods for synthesizing amino-carboxylic acid derivatives. Chloro-substituted precursors would require selective halogenation at C4 .
Biological Activity
1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound notable for its unique structural features and significant biological activities. With a molecular formula of C10H10ClN1O2 and a molecular weight of approximately 211.65 g/mol, this compound belongs to the class of indene derivatives, which are recognized for their diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and related research findings.
1-Amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid acts primarily as a selective inhibitor of Discoidin Domain Receptor 1 (DDR1). DDR1 is implicated in various cellular signaling pathways associated with fibrosis and cancer progression. The inhibition of this receptor by the compound may offer therapeutic strategies against conditions such as pancreatic cancer and other fibrotic diseases. Research indicates that this compound effectively binds to the kinase domain of DDR1, inhibiting its activity and disrupting collagen-induced epithelial–mesenchymal transition (EMT) pathways, which are critical in tumor progression and metastasis.
Therapeutic Applications
The compound has shown promise in several therapeutic areas due to its biological activities:
- Anti-inflammatory Effects : Derivatives of 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Cancer Therapy : By targeting DDR1, this compound may help in developing treatments for various cancers where fibrosis plays a significant role in disease progression.
Comparative Analysis with Related Compounds
The biological activity of 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | Lacks amino group | Exhibits anti-inflammatory activity |
| 5-Amino-2,3-dihydro-1H-indene-2-carboxylic acid | Different amino placement | Shows potential neuroprotective effects |
| 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | Chlorine at position 6 | Displays distinct pharmacological profiles |
| 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid | Methoxy group instead of chloro | Known for enhanced solubility and bioactivity |
This table illustrates how variations in substituents can influence biological activity while maintaining the core indene structure. The unique combination of an amino group and a chloro substituent in 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid enhances its role as a selective DDR1 inhibitor.
In Vitro Studies
Recent studies have focused on the in vitro effects of this compound on various cancer cell lines. For instance, research has shown that treatment with 1-amino-4-chloro-2,3-dihydro-1H-indene-1-carboxylic acid leads to decreased cell viability and increased apoptosis in pancreatic cancer cells. These findings suggest that the compound could serve as a lead candidate for further development in cancer therapeutics.
Antimicrobial Activity
Another area of investigation has been the antimicrobial potential of this compound. Preliminary studies indicate that it may exhibit antibacterial properties against certain Gram-positive bacteria. This aspect opens avenues for exploring its application in treating bacterial infections alongside its anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
